N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a (3-methylphenyl)methyl group and at position 3 with a carboxamide linked to a 3-bromophenyl moiety. This compound shares structural similarities with kinase inhibitors and intermediates reported in medicinal chemistry, though its specific biological activity remains underexplored in the literature. Its synthesis likely follows analogous pathways to related carboxamides, such as coupling reactions between chloronicotinic acid derivatives and substituted anilines .
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-5-2-6-15(11-14)13-23-10-4-9-18(20(23)25)19(24)22-17-8-3-7-16(21)12-17/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEVQSOLUUBZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction where a phenyl group is substituted with a bromine atom using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Methylbenzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dihydropyridine core is alkylated with a methylbenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The bromophenyl and methylbenzyl groups may enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Differs from the target compound by lacking the 1-[(3-methylphenyl)methyl] substituent. Instead, the 3-bromo-2-methylphenyl group is directly attached via the carboxamide.
- Key Features :
- Synthesis : Produced as a by-product in reactions between 2-chloronicotinic acid and 3-bromo-2-methylaniline .
BMS-777607 (Met Kinase Inhibitor)
- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
- Key Features :
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure: Features a biphenyl group instead of a monocyclic aryl substituent.
Substituent Effects on Properties and Activity
Halogen Substituents
- Bromine vs. Chlorine: The target compound’s 3-bromophenyl group introduces greater steric bulk and higher molecular weight compared to chlorine analogs (e.g., N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide). Bromine’s electron-withdrawing nature may also influence electronic properties, though this effect is less pronounced than in trifluoromethyl-containing analogs (e.g., elastase inhibitors in ).
Benzyl vs. Aryl Substituents
- The 1-[(3-methylphenyl)methyl] group in the target compound introduces steric hindrance absent in simpler aryl-substituted analogs.
Biological Activity
N-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Name : this compound
- CAS Number : 933252-09-6
- Molecular Formula : C16H15BrN2O2
- Molecular Weight : 335.21 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Dihydropyridine Core : Achieved via Hantzsch dihydropyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
- Bromination : The introduction of the bromophenyl group can be done using bromine or N-bromosuccinimide (NBS) as a brominating agent.
Antimicrobial Properties
Research indicates that compounds with dihydropyridine structures exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound's potential in oncology is also noteworthy. Dihydropyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Mechanisms may include:
- Modulation of Calcium Channels : The dihydropyridine core is known to interact with calcium channels, which can influence cell signaling pathways involved in cancer progression.
While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to involve:
- Binding Affinity : The bromophenyl and methylbenzyl groups likely enhance binding affinity to specific biological targets.
- Calcium Channel Interaction : Similar compounds are known to modulate calcium channel activity, affecting cellular functions such as contraction and neurotransmitter release.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Chloro Compound | Moderate antimicrobial activity |
| N-(3-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Fluoro Compound | Anticancer properties |
| This compound | Bromo Compound | High antimicrobial and potential anticancer activity |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several dihydropyridine derivatives including this compound. Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .
Study 2: Cancer Cell Proliferation Inhibition
In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through calcium-mediated pathways. The findings suggest a promising role for this compound in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
